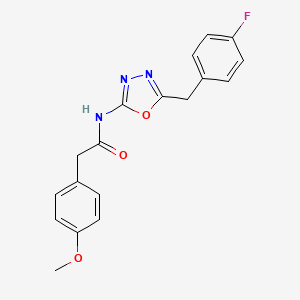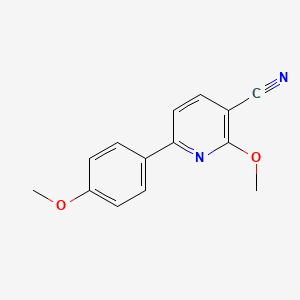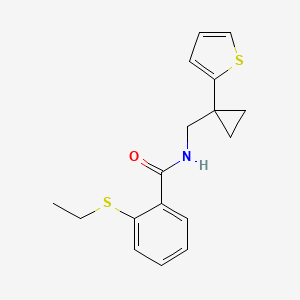
2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide” is a complex organic molecule. It contains a benzamide group, which is a common motif in pharmaceutical drugs . The molecule also contains a thiophen-2-yl group, which is a sulfur-containing heterocycle . The ethylthio group is a sulfur-containing alkyl group, and the cyclopropyl group is a three-membered carbon ring.
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these groups around the benzamide core. The thiophen-2-yl group could potentially participate in aromatic stacking interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzamide, ethylthio, cyclopropyl, and thiophen-2-yl groups. Each of these functional groups has distinct reactivity patterns, which could lead to a variety of chemical transformations .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide group could enhance its solubility in polar solvents .科学的研究の応用
Antimicrobial Applications
Compounds structurally related to 2-(ethylthio)-N-((1-(thiophen-2-yl)cyclopropyl)methyl)benzamide have shown significant antimicrobial properties. For example, new acylthiourea derivatives demonstrated activity against various bacterial and fungal strains at low concentrations. The antimicrobial activity varied with the substituent type and position on the phenyl group attached to the thiourea nitrogen, indicating the potential for structural optimization for enhanced antimicrobial effects (Limban et al., 2011). Another study highlighted the antipathogenic activity of thiourea derivatives against bacteria in both free and adherent states, showcasing their potential as novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Anticancer Applications
In the realm of anticancer research, a series of substituted benzamides, including compounds with structural similarities to this compound, were synthesized and evaluated against various cancer cell lines. Some compounds exhibited moderate to excellent anticancer activity, highlighting the potential for further development in cancer therapy (Ravinaik et al., 2021).
Synthetic Methodologies and Chemical Properties
Research into the synthesis and properties of chemically related compounds has been extensive. Studies have elucidated the crystal structure, provided insights into synthetic pathways, and explored potential applications of these compounds. For example, the crystal structure of a related compound was determined, aiding in understanding the molecular interactions and stability crucial for its biological activity (Sharma et al., 2016). Another study focused on the synthesis of amide and urea derivatives of thiazol-2-ethylamines, showing activity against Trypanosoma brucei rhodesiense, the pathogen causing human African trypanosomiasis, indicating the significance of these compounds in medicinal chemistry (Patrick et al., 2016).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-ethylsulfanyl-N-[(1-thiophen-2-ylcyclopropyl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NOS2/c1-2-20-14-7-4-3-6-13(14)16(19)18-12-17(9-10-17)15-8-5-11-21-15/h3-8,11H,2,9-10,12H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYSBYMBLCAFPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=CC=CC=C1C(=O)NCC2(CC2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(1-Cyanoethyl)-N-[[3-(trifluoromethyl)phenyl]methyl]prop-2-enamide](/img/structure/B2605157.png)
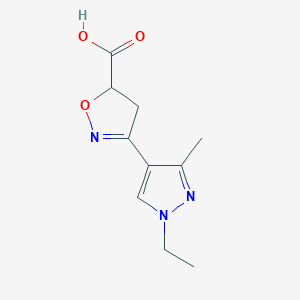
![4-propyl-1-sulfanyl-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2605159.png)
![2-({1-[2-(1H-pyrazol-1-yl)ethyl]piperidin-4-yl}methoxy)-6-(trifluoromethyl)pyridine](/img/structure/B2605160.png)
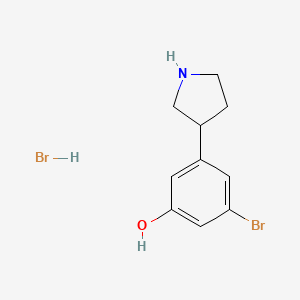

![2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-1-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)ethanone](/img/structure/B2605168.png)
![N-(2-bromophenyl)-2-((3-ethyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2605169.png)
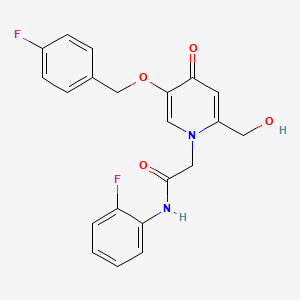
![N-[2-(3,4-Dihydro-2H-chromen-4-yl)ethyl]prop-2-enamide](/img/structure/B2605173.png)
![3-(Benzo[d][1,3]dioxol-5-yl)-1-((2,5-dichlorophenyl)sulfonyl)pyrrolidine](/img/structure/B2605174.png)
![4-piperidin-1-ylsulfonyl-N-[5-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2605175.png)
